molecular formula C19H15NO3S2 B2724873 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide CAS No. 2097900-67-7

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide

Cat. No.: B2724873
CAS No.: 2097900-67-7
M. Wt: 369.45
InChI Key: ZRLVGSPIJCWPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a unique structure combining a bithiophene moiety with a benzofuran carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene and benzofuran intermediates. The bithiophene moiety can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of 2-halo thiophenes with boronic acids under palladium catalysis . The benzofuran carboxamide can be prepared through the cyclization of appropriate precursors followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cross-coupling reactions and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or iodine can be used under mild conditions to introduce halogen atoms into the thiophene rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bithiophene moiety can facilitate electron transport, making the compound useful in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide is unique due to its combination of a bithiophene moiety with a benzofuran carboxamide, providing a versatile platform for various applications in organic electronics and medicinal chemistry. The presence of both electron-donating and electron-accepting groups within the same molecule allows for fine-tuning of its electronic properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c21-13(16-7-8-18(25-16)17-6-3-9-24-17)11-20-19(22)15-10-12-4-1-2-5-14(12)23-15/h1-10,13,21H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLVGSPIJCWPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.